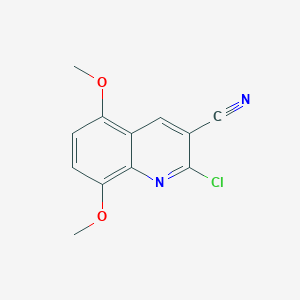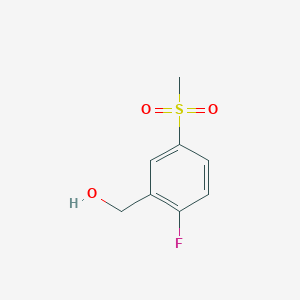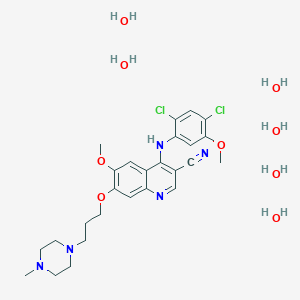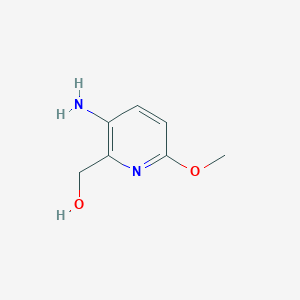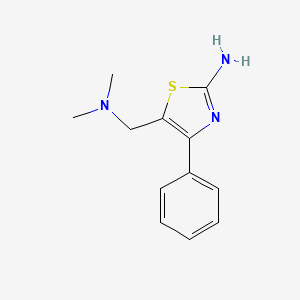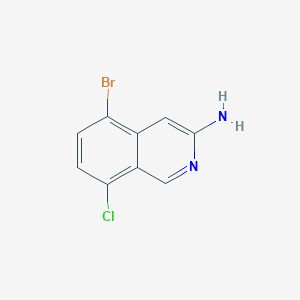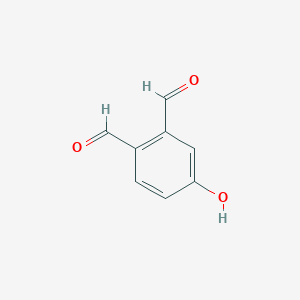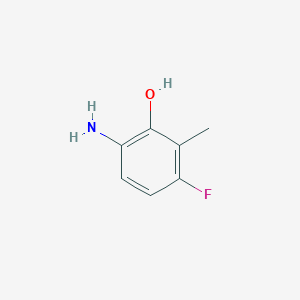![molecular formula C15H12O2 B12859100 4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)
4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C15H12O2 It is a derivative of biphenyl, featuring both an acetyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4’-hydroxyacetophenone with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in ethanol and water at room temperature . Another method involves the crystallization of the compound from ethanol or acetone, followed by distillation under reduced or atmospheric pressure .
Industrial Production Methods
Industrial production of 4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde often involves large-scale synthesis using similar methods as described above. The choice of solvents and catalysts may vary depending on the desired yield and purity of the final product. The compound is typically purified through crystallization and distillation processes.
化学反応の分析
Types of Reactions
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4’-Acetyl[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4’-Acetyl[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of liquid crystals and other advanced materials.
作用機序
The mechanism of action of 4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and other proteins.
類似化合物との比較
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde can be compared with other biphenyl derivatives, such as:
4-Acetylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of an aldehyde, leading to different chemical properties and reactivity.
4’-Iodoacetophenone: Contains an iodine atom, which can be used in further substitution reactions.
The presence of both an acetyl and an aldehyde group in 4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde makes it unique and versatile for various chemical transformations and applications.
特性
分子式 |
C15H12O2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
2-(4-acetylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O2/c1-11(17)12-6-8-13(9-7-12)15-5-3-2-4-14(15)10-16/h2-10H,1H3 |
InChIキー |
SLZFOKFDDKZCRR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


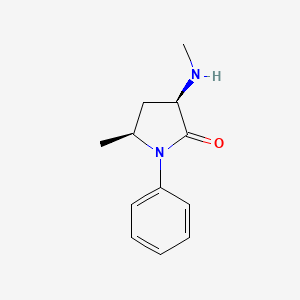
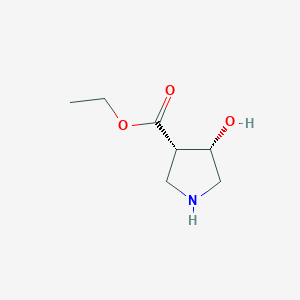
![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride](/img/structure/B12859031.png)
